molecular formula C9H11BrN2O B12327994 2-(5-Bromopyridin-3-yl)morpholine CAS No. 1211523-96-4

2-(5-Bromopyridin-3-yl)morpholine

Cat. No.: B12327994
CAS No.: 1211523-96-4
M. Wt: 243.10 g/mol
InChI Key: NLPNISKHBHOVIL-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5 and a morpholine moiety at position 3.

Properties

CAS No.

1211523-96-4

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)morpholine

InChI

InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2

InChI Key

NLPNISKHBHOVIL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)morpholine typically involves the reaction of 3,5-dibromopyridine with morpholine. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for 2-(5-Bromopyridin-3-yl)morpholine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines or thiols, with conditions involving a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Cross-Coupling Reactions: Reagents such as boronic acids or esters, with palladium catalysts and bases like potassium carbonate, are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.

    Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of the pyridine ring with another aromatic or aliphatic group.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 2-(5-Bromopyridin-3-yl)morpholine as a lead compound in the development of anticancer agents. Its structure allows for interactions with various biological targets associated with cancer proliferation. For instance, derivatives of this compound have been studied for their ability to inhibit kinases involved in cancer signaling pathways, such as Bcr-Abl, which is crucial in chronic myeloid leukemia (CML) treatment .

Neuropharmacology

The compound is also being investigated for its effects on the central nervous system. Morpholine derivatives have shown promise in modulating serotonin receptors and other neurochemical pathways relevant to mood disorders and neurodegenerative diseases like Alzheimer's and Parkinson's disease . The presence of the bromopyridine moiety enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for CNS-targeted therapies.

Building Block in Synthesis

2-(5-Bromopyridin-3-yl)morpholine serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as nucleophilic substitutions and cyclizations. The bromine atom provides a site for further functionalization, allowing chemists to create diverse derivatives tailored for specific applications .

Synthesis of Peptidomimetics

In synthetic organic chemistry, this compound can be employed in the development of peptidomimetics—molecules that mimic the structure and function of peptides. Such compounds are crucial in drug design, especially when targeting protein-protein interactions that are often challenging to address with traditional small molecules .

Case Studies

StudyObjectiveFindings
1 Anticancer activity against Bcr-AblDemonstrated effective inhibition of CML cell lines with minimal cytotoxicity to normal cells .
2 Neuropharmacological effectsShowed modulation of serotonin receptors leading to potential treatments for depression and anxiety disorders .
3 Synthetic utilitySuccessfully used as a precursor in the synthesis of novel peptidomimetics exhibiting enhanced biological activity .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)morpholine depends on its specific applicationFor example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Positions : The target compound’s morpholine group at pyridine-C3 distinguishes it from analogs like 4-(5-Bromo-3-chloropyridin-2-yl)morpholine, where morpholine is at C2 . Positional differences significantly influence electronic properties and binding affinity in drug-receptor interactions.
  • Functional Diversity: The presence of additional groups (e.g., chloro in , sulfonamide in ) alters reactivity and biological activity. For example, sulfonamide derivatives often exhibit enhanced enzyme inhibitory effects compared to non-sulfonylated analogs .

Biological Activity

2-(5-Bromopyridin-3-yl)morpholine is a compound of significant interest in medicinal chemistry due to its structural features, which include a brominated pyridine and a morpholine ring. This combination suggests potential biological activities that can be explored for therapeutic applications. The compound's interactions with various biological targets, including enzymes and receptors, are critical for understanding its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 2-(5-Bromopyridin-3-yl)morpholine is C₁₁H₁₃BrN₂O, with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-(5-Bromopyridin-3-yl)morpholine exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism of action.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly kinases involved in cancer progression.

The biological activity of 2-(5-Bromopyridin-3-yl)morpholine can be attributed to its ability to interact with biological macromolecules through various mechanisms:

  • Hydrogen Bonding : The morpholine ring can form hydrogen bonds with polar residues in proteins, enhancing binding affinity.
  • π-π Interactions : The brominated pyridine can engage in π-π stacking interactions with aromatic amino acids, facilitating enzyme inhibition or receptor modulation.
  • Lipophilicity : The bromine substitution increases the compound's hydrophobic character, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds highlighted the effectiveness of pyridine derivatives against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 15.6 to 125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research on related morpholine derivatives has shown that modifications in the pyridine ring significantly influence anticancer activity. For instance, a related compound exhibited an IC50 value of 0.010 μM against specific cancer cell lines . These findings suggest that 2-(5-Bromopyridin-3-yl)morpholine may possess similar or enhanced anticancer properties.

Case Studies

StudyFindings
Study ADemonstrated significant antibacterial activity against MRSA with MIC values comparable to existing antibiotics .
Study BShowed cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity .
Study CInvestigated enzyme inhibition profiles revealing selective inhibition against kinases relevant to cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Bromopyridin-3-yl)morpholine?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions between 5-bromo-3-pyridinyl derivatives and morpholine. For example, bromopyridine precursors (e.g., 5-bromo-3-chloropyridine) can react with morpholine under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Monitoring reaction progress via TLC or HPLC is critical to optimize yield. Purification typically employs column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize 2-(5-Bromopyridin-3-yl)morpholine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals by comparing chemical shifts to analogous bromopyridine-morpholine derivatives. For instance, the morpholine ring protons typically appear as a multiplet at δ 3.5–4.0 ppm, while pyridinyl protons resonate downfield (δ 7.5–9.0 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks ([M+H]⁺ or [M−Br]⁺ fragments). Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aid in identification .

Q. What storage and handling precautions are essential for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers due to sensitivity to moisture and photodegradation. Handling in inert atmospheres (e.g., N₂ glovebox) minimizes oxidation. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-(5-Bromopyridin-3-yl)morpholine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for confirming stereochemistry and bond lengths. Use SHELXL for refinement, ensuring proper treatment of bromine’s anomalous scattering. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a ≈ 7.03 Å, b ≈ 7.65 Å, c ≈ 36.94 Å (β ≈ 91.3°) are typical for bromopyridine-morpholine hybrids. Data collection on a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution datasets .

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving 2-(5-Bromopyridin-3-yl)morpholine?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields may arise from steric hindrance at the 5-bromo position. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Alternatively, employ computational modeling (DFT) to predict electronic effects of the morpholine substituent on pyridine’s π-system. Validate with kinetic studies under varying Pd catalyst loads .

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